2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide
Overview
Description
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of indole derivatives Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole-3-carbaldehyde: A related indole derivative used in organic synthesis.
3-Amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one: Another indole derivative with potential biological activity.
2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl-1,3,3-trimethyl-3H-indolium hydrogen sulfate: A compound used in dye production.
Uniqueness: 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of the amino group at the 5-position and the N,N-dimethylacetamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-(5-amino-2,3-dihydroindol-1-yl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVMZLYCHUCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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